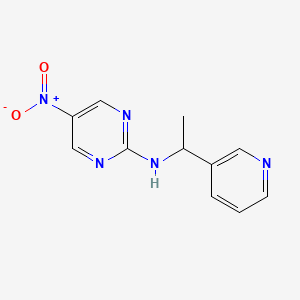
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid, also known as TTP488, is a small molecule drug that is being studied for its potential use in the treatment of Alzheimer's disease. This compound was first synthesized in the early 2000s and has since undergone extensive research to determine its efficacy and safety in treating this devastating disease.
Mecanismo De Acción
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid works by inhibiting the activation of the receptor for advanced glycation end products (RAGE). RAGE is a protein that is involved in the inflammatory response in the brain and has been implicated in the development of Alzheimer's disease. By inhibiting RAGE activation, 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid may be able to reduce inflammation in the brain and slow the progression of the disease.
Biochemical and Physiological Effects:
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid has been shown to reduce the levels of inflammatory cytokines in the brain, including TNF-alpha and IL-1beta. In addition, this compound has been shown to reduce the activation of microglia and astrocytes, which are immune cells in the brain that are involved in the inflammatory response. These effects may help to slow the progression of Alzheimer's disease and improve cognitive function in patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, this compound has been shown to be effective in animal models of Alzheimer's disease, which suggests that it may be a promising candidate for further development.
One limitation of using 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid in lab experiments is that it may not be effective in all patients with Alzheimer's disease. In addition, this compound may have side effects that are not yet fully understood, which could limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid. One area of focus is the development of more potent and selective inhibitors of RAGE, which could improve the efficacy and safety of this class of drugs. In addition, researchers are exploring the use of 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid in combination with other drugs for the treatment of Alzheimer's disease, as well as the potential use of this compound in other neurodegenerative diseases. Finally, there is ongoing research to better understand the mechanism of action of 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid and its effects on the brain, which could lead to new insights into the pathogenesis of Alzheimer's disease.
Métodos De Síntesis
The synthesis of 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid involves several steps, including the reaction of 2-thiophene carboxylic acid with 1-bromo-2-propene to form 4-(1-thiophen-2-ylprop-1-enyl)thiophene-2-carboxylic acid. This intermediate is then reacted with sulfamide to form the final product, 4-(1-thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid.
Aplicaciones Científicas De Investigación
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential use in the treatment of Alzheimer's disease. This compound has been shown to inhibit the activation of microglia, which are immune cells in the brain that are believed to contribute to the progression of Alzheimer's disease. By inhibiting microglial activation, 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid may be able to slow the progression of the disease and improve cognitive function in patients with Alzheimer's.
Propiedades
IUPAC Name |
4-(1-thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S3/c1-2-9(10-4-3-5-18-10)13-20(16,17)8-6-11(12(14)15)19-7-8/h3-7,9,13H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWSXKYOWHWQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)


![(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7586815.png)
![(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586822.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7586836.png)



![4-[(3-Aminopropionyl)amino]butanoic acid](/img/structure/B7586884.png)
![5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid](/img/structure/B7586892.png)
![1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7586895.png)